2-(6-Chloro-9h-purin-9-yl)ethanol
Overview
Description
2-(6-Chloro-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C7H7ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The presence of a chloro group at the 6th position and an ethanol group at the 9th position of the purine ring makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropurine with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(6-Chloro-9H-purin-9-yl)ethanol may involve large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(6-Chloro-9H-purin-9-yl)acetaldehyde or 2-(6-Chloro-9H-purin-9-yl)acetic acid.
Reduction: Formation of 2-(9H-purin-9-yl)ethanol.
Substitution: Formation of 2-(6-substituted-9H-purin-9-yl)ethanol derivatives.
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)ethanol involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. The chloro group may also participate in covalent bonding with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the ethanol group, making it less soluble in water.
9H-Purine-9-ethanol: Lacks the chloro group, affecting its reactivity.
2-Amino-6-chloro-9H-purin-9-yl)ethanol: Contains an amino group, altering its biological activity
Uniqueness
2-(6-Chloro-9H-purin-9-yl)ethanol is unique due to the combination of the chloro and ethanol groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHDQQJQYPKAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283742 | |
Record name | 2-(6-chloro-9h-purin-9-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-62-8 | |
Record name | NSC33196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-chloro-9h-purin-9-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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